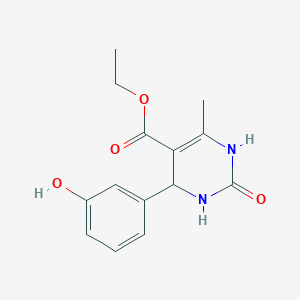

Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a polyfunctionalized dihydropyrimidine derivative. Its systematic classification is derived from the parent tetrahydropyrimidine ring system, which is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 3.

Key Nomenclature Components:

| Component | Description |

|---|---|

| Core structure | 1,2,3,4-Tetrahydropyrimidine (dihydro-pyrimidine with partial unsaturation) |

| Substituents | - 4-(3-hydroxyphenyl) : A phenyl group substituted at the 3-position with a hydroxyl group, attached to the pyrimidine ring at position 4 |

| 6-methyl | A methyl group at position 6 of the pyrimidine ring |

| 2-oxo | A ketone functional group at position 2 |

| 5-carboxylate ester | Ethyl ester of the carboxylic acid at position 5 |

The compound is systematically named as ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate based on IUPAC rules.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the tetrahydropyrimidine ring’s quasi-boat conformation, a hallmark of dihydropyrimidines.

Structural Features:

Ring Conformation :

Substituent Orientation :

Tautomerism :

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data reveal critical insights into molecular packing and intermolecular interactions.

Key Crystallographic Parameters:

Structural Highlights:

- Packing Mode : Molecules form dimers through N–H···O hydrogen bonds, creating a three-dimensional network stabilized by weak C–H···π and π–π interactions.

- Hydration : The monohydrate form exhibits enhanced stability due to water-mediated hydrogen bonding between the hydroxyl group and ester carbonyl.

Comparative Analysis of Tautomeric Forms

While the keto-form dominates, theoretical and experimental studies highlight the potential for tautomerism.

Tautomer Stability:

| Tautomer | Stability (ΔG) | Dominance |

|---|---|---|

| Keto-form | Lowest ΔG (most stable) | Predominant in solution and crystals |

| Enol-form | Higher ΔG (less stable) | Minor in polar solvents |

| Thiol-form | Observed in analogous thioxo derivatives | Not reported for this compound |

Key Observations:

Experimental Evidence :

Computational Insights :

Properties

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRNAELNYJDDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, a mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of hydrochloric acid can be refluxed in ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of solid acid catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Reactivity and Functional Groups

The compound’s structure includes:

-

Ester group (ethyl ester at position 5)

-

Ketone group (position 2)

-

Hydroxyl group (at the 3-position of the phenyl ring)

-

Dihydropyrimidine ring (positions 1–4)

These functional groups suggest potential reactivity in:

-

Hydrolysis of the ester group under acidic or basic conditions to form carboxylic acids.

-

Nucleophilic attack on the ketone group (position 2).

-

Condensation reactions involving the hydroxyl group (position 3 of the phenyl ring).

Structural Characterization Post-Reaction

Post-synthesis characterization typically involves:

Biological Interactions

While not directly a chemical reaction, the compound exhibits non-covalent binding interactions with bovine serum albumin (BSA), as evidenced by FT-IR and equilibrium dialysis studies . Shifts in amide I and II bands suggest structural changes in BSA upon binding .

Limitations in Reaction Data

The provided sources focus primarily on synthesis methods , structural characterization , and biological activity rather than detailed reaction pathways. No explicit data on oxidation, reduction, or substitution reactions specific to this compound was found in the reviewed materials.

Comparative Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in breast cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It effectively inhibits certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

The compound's unique chemical structure allows it to be explored in the development of novel materials.

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Study 1: Anticancer Research

A study conducted at the Indian Institute of Science evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating its potential as a new antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Analogous Compounds

Antibacterial Activity

- Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-...: Exhibited moderate activity against S. aureus, B. cereus, E. coli, and P. aeruginosa (MIC ~25–50 µg/mL) .

Anticancer and Enzyme Inhibition

- Methyl esters : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-... showed potent thymidine phosphorylase inhibition (IC₅₀ = 0.014 µM), outperforming ethyl analogues due to enhanced lipophilicity .

- Furan derivatives : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... targeted mitotic kinesin Eg5, suggesting scaffold versatility in oncology .

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters due to larger alkyl groups.

- Thermal stability : Thioxo derivatives (e.g., ethyl 4-(4-bromophenyl)-2-thioxo-...) show higher melting points (>150°C) compared to oxo analogues .

Biological Activity

Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 294653-58-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been tested against various fungal strains such as Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits effective antifungal activity:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Ethyl 4-(3-hydroxyphenyl)-6-methyl... | ≤250 | C. albicans, C. neoformans |

This suggests a promising role in treating fungal infections .

Anticancer Properties

The compound belongs to a class of dihydropyrimidines known for their anticancer potential. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Calcium Channel Modulation : Similar compounds in the dihydropyrimidine class have been identified as calcium channel blockers, which can affect cellular signaling pathways involved in proliferation and apoptosis .

- Antioxidant Activity : The presence of the hydroxyl group on the phenyl ring may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of this compound:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes (e.g., 3-hydroxybenzaldehyde), ethyl acetoacetate, and urea derivatives. Optimization involves solvent selection (e.g., ethanol or acetic acid), catalyst use (e.g., HCl or Lewis acids), and temperature control (80–100°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Substituent variations on the aldehyde component allow structural diversification .

Q. What analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolves molecular conformation (e.g., boat vs. chair dihydropyrimidinone ring) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(8) motifs). SHELX programs (SHELXS97/SHELXL97) are standard for structure refinement .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring tautomerism. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.

- Chromatography : HPLC or GC-MS assesses purity (>95%) .

Q. How are key physicochemical properties (e.g., LogP, PSA) determined experimentally?

- LogP : Measured via shake-flask method or reversed-phase HPLC, with reported values ~2.67 (indicating moderate lipophilicity).

- Polar Surface Area (PSA) : Calculated using software like Molinspiration, averaging 67.43 Ų, suggesting moderate membrane permeability .

- Thermal stability : Melting points (181–185°C) and decomposition temperatures are assessed via DSC/TGA .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in dihydropyrimidinone ring conformations be resolved?

Discrepancies between boat and chair conformations are addressed by analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) using SHELXL refinement. For example, bulky substituents (e.g., 3-bromophenyl) favor boat conformations to minimize steric strain, while hydrogen bonds (N–H⋯O) stabilize specific packing patterns. Comparative studies with derivatives (e.g., 3-methoxyphenyl analogs) clarify substituent effects on ring geometry .

Q. What in vitro models are used to evaluate antitubercular activity, and how is potency quantified?

Activity against Mycobacterium tuberculosis H37Rv is assessed via microplate Alamar Blue assay (MABA). Compounds are tested at concentrations ranging from 0.2–50 µg/mL, with MIC values determined by fluorescence shifts. Active derivatives (e.g., 4-fluorophenyl analogs) show MICs <10 µg/mL, outperforming isoniazid (MIC = 0.1 µg/mL) in preliminary screens. Structure-activity relationships (SAR) highlight electron-withdrawing groups (e.g., -NO₂, -CF₃) enhancing potency .

Q. How do aryl substituents influence thymidine phosphorylase (TP) inhibition kinetics?

TP inhibition is evaluated via spectrophotometric assays measuring 2-deoxy-D-ribose-1-phosphate release. Derivatives with electron-donating groups (e.g., -OH, -OCH₃) exhibit IC₅₀ values <35 µM, while hydrophobic substituents (e.g., -CF₃) improve binding affinity. Molecular docking (AutoDock Vina) reveals interactions with catalytic residues (e.g., His116, Ser213), validated by ΔG values (~-8.5 kcal/mol) .

Q. What strategies mitigate cytotoxicity in dihydropyrimidine-based therapeutic candidates?

Cytotoxicity is assessed using MTT assays on mammalian cell lines (e.g., HEK293). Low-toxicity derivatives (e.g., 4-hydroxyphenyl analogs) show >70% cell viability at 100 µM. Substituent polarity (e.g., -OH vs. -Br) correlates with reduced off-target effects, guided by computational ADMET predictions (e.g., SwissADME) .

Methodological Considerations

Q. How is regioselectivity achieved in Biginelli reactions for asymmetric dihydropyrimidines?

Regioselectivity is controlled by steric and electronic factors. Bulky aldehydes (e.g., 3,4,5-trimethoxyphenyl) favor 4-substituted products, while polar solvents (e.g., DMF) stabilize intermediates. Catalyst choice (e.g., BF₃·Et₂O) directs reaction pathways, validated by ¹H NMR kinetic studies .

Q. What computational tools validate hydrogen-bonding networks in crystal structures?

Mercury (CCDC) and PLATON analyze hydrogen-bond distances/angles and generate interaction diagrams. For example, N–H⋯O bonds (2.8–3.0 Å, 150–160°) form chains along the [010] axis, while π-π interactions (3.4–3.6 Å) stabilize 3D packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.